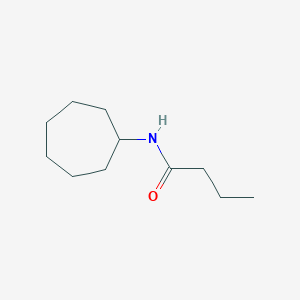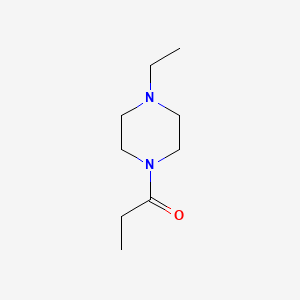![molecular formula C11H11ClF3NO B7540762 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B7540762.png)
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide, also known as TFMPA, is a chemical compound that has gained significant interest in scientific research due to its unique properties.
Mécanisme D'action
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide acts as a competitive antagonist of the GABAA receptor, binding to the receptor and preventing the binding of the neurotransmitter GABA. This results in a decrease in inhibitory neurotransmission, leading to an increase in neuronal excitability. This compound has been found to be selective for certain subtypes of the GABAA receptor, such as those containing the α4 and δ subunits.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus and prefrontal cortex. This compound has also been found to enhance long-term potentiation, a process involved in learning and memory, in the hippocampus. In addition, this compound has been shown to have anxiogenic effects, inducing anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has several advantages for lab experiments. It is a potent and selective antagonist of the GABAA receptor, allowing for precise manipulation of inhibitory neurotransmission. This compound has also been extensively studied, with optimized synthesis methods and well-characterized biochemical and physiological effects. However, this compound has some limitations, including its potential for off-target effects and its inability to distinguish between different subtypes of the GABAA receptor.
Orientations Futures
There are several future directions for research on 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide. One area of interest is the role of this compound in neurological disorders, such as epilepsy and anxiety disorders. This compound has also been found to have potential therapeutic effects in certain conditions, such as neuropathic pain. Another area of research is the development of new compounds based on this compound, with improved selectivity and potency for specific subtypes of the GABAA receptor. Overall, this compound remains a promising tool for studying the role of inhibitory neurotransmission in the brain and has potential for future therapeutic applications.
Méthodes De Synthèse
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide can be synthesized using various methods, including the reaction of N-methylacetamide with 4-(trifluoromethyl)benzyl chloride in the presence of sodium hydride. Another method involves the reaction of N-methylacetamide with 4-(trifluoromethyl)benzaldehyde in the presence of thionyl chloride. These methods have been extensively studied and optimized for high yield and purity.
Applications De Recherche Scientifique
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has been widely used in scientific research for its unique properties. It has been found to be a potent and selective antagonist of the GABAA receptor, which is involved in the regulation of neurotransmitter release in the brain. This compound has also been used as a tool for studying the role of GABAA receptors in synaptic transmission and plasticity.
Propriétés
IUPAC Name |
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO/c1-16(10(17)6-12)7-8-2-4-9(5-3-8)11(13,14)15/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWBMWVYCSFTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(Benzyloxy)-2-hydroxypropyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7540685.png)

![1,3,6-trimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540700.png)


![1,3-dimethyl-6-propan-2-yl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540719.png)
![N-[(4-fluorophenyl)methyl]-2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540726.png)


![Furan-3-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7540743.png)
![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7540761.png)
![1-[4-(Imidazol-1-yl)phenylmethyl]piperazine](/img/structure/B7540764.png)
![2-({2-[3-Methyl-4-(propan-2-yl)phenoxy]ethyl}sulfanyl)acetic acid](/img/structure/B7540769.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]acetic acid](/img/structure/B7540777.png)